Methyl 2-amino-2-(naphthalen-1-yl)acetate

Description

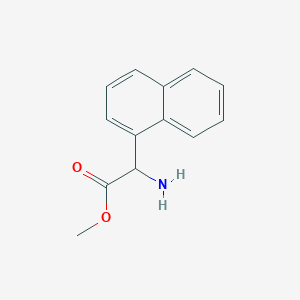

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTASPYVMQCESLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 2 Naphthalen 1 Yl Acetate

Stereoselective Synthesis of Methyl 2-amino-2-(naphthalen-1-yl)acetate

The creation of single-enantiomer drugs and chiral materials necessitates precise control over stereochemistry during synthesis. For this compound, this involves establishing a chiral center at the α-carbon. Several strategies can be employed to achieve this stereoselectivity.

Asymmetric synthesis provides a direct route to enantiomerically enriched products. organic-chemistry.org Three principal approaches are applicable to the synthesis of chiral α-amino esters like this compound.

Chiral Auxiliary-Based Synthesis: This classic approach involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. For the synthesis of α-amino acids, Evans oxazolidinones or Schöllkopf bis-lactim ethers are commonly used. For instance, a chiral auxiliary can be attached to a glycinate (B8599266) equivalent, followed by diastereoselective alkylation with 1-(bromomethyl)naphthalene. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid ester.

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of a chiral product. acs.org

Metal Catalysis: Transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamino ester or an α-imino ester. For example, an iridium or rhodium complex with a chiral phosphine (B1218219) ligand could be used for the asymmetric hydrogenation of a precursor to this compound.

Organocatalysis: Small organic molecules can also act as chiral catalysts. For the synthesis of α-amino esters, chiral phosphoric acids or thioureas can be used to catalyze the addition of nucleophiles to imines, or to promote asymmetric amination of α-keto esters. acs.org A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification approach using cinchona alkaloid-based catalysts could be envisioned for the synthesis of α-arylglycine esters. acs.org

Biocatalysis: Enzymes offer high stereoselectivity under mild reaction conditions. Transaminases can be used for the asymmetric amination of the corresponding α-keto ester, methyl 2-(naphthalen-1-yl)-2-oxoacetate, to produce the desired (R)- or (S)-amino ester with high enantiomeric excess.

Table 1: Comparison of Asymmetric Synthesis Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Reliable, high diastereoselectivities often achievable. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High efficiency, atom economy, catalytic use of the chiral source. | Catalyst development can be challenging, may require optimization for specific substrates. |

| Biocatalysis | Enzymes are used as chiral catalysts. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting, may require specific reaction media. |

Diastereoselective synthesis is crucial when a molecule already contains a chiral center and a new one is being created. In the context of derivatizing this compound, if the starting material is enantiomerically pure, subsequent reactions must be controlled to produce the desired diastereomer. For example, the N-alkylation of an enantiopure α-amino ester can proceed with high diastereoselectivity, influenced by the existing stereocenter and the reaction conditions. acs.org The use of bulky reagents or specific catalysts can favor the formation of one diastereomer over the other.

Control of stereochemistry is paramount and is often dictated by the choice of reagents, catalysts, and reaction conditions. For example, in the reduction of a ketone, the use of different reducing agents can lead to different diastereomeric alcohol products.

After a stereoselective synthesis, it is essential to determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. sigmaaldrich.com The enantiomers of the amino ester will interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com Polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their esters. sigmaaldrich.com

In cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by:

Classical Resolution: Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.

Chromatographic Resolution: Preparative HPLC with a chiral stationary phase can be used to separate larger quantities of the enantiomers. nih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Table 2: Chiral Resolution Techniques

| Technique | Principle | Common Application |

|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Separation of racemic amines and carboxylic acids. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative separation of enantiomers. nih.gov |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer of a racemic mixture. | Kinetic resolution of racemic alcohols, esters, and amides. |

Functional Group Interconversions and Derivatization Reactions of this compound

The amino and ester groups of this compound are versatile handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

The primary amine group is nucleophilic and can undergo a variety of reactions.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield Methyl 2-acetamido-2-(naphthalen-1-yl)acetate. This reaction is often used to introduce specific functionalities or to protect the amine group. google.com

Alkylation: N-alkylation can be achieved by reaction with alkyl halides, though this can sometimes lead to over-alkylation. monash.edu A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. chimia.ch This allows for the introduction of a wide variety of alkyl groups. Catalytic N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" methodology is a greener alternative. researchgate.netnih.gov

Protecting Group Strategies: To prevent the amine group from reacting in subsequent synthetic steps, it can be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net The choice of protecting group depends on the desired stability and the conditions required for its removal. researchgate.net For example, the Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis, and the Fmoc group is base-labile. aalto.fi

Table 3: Common Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Boc | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) aalto.fi |

| Cbz (Z) | -COOCH₂C₆H₅ | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) aalto.fi |

| Fmoc | -CO-CH-C₁₃H₉ | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) aalto.fi |

The methyl ester group can also be transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(naphthalen-1-yl)acetic acid, under either acidic or basic conditions. nih.govresearchgate.net Basic hydrolysis, often using lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like THF, is common. chemicalforums.com Care must be taken to avoid racemization of the α-carbon under harsh basic conditions. chemicalforums.com

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol, yielding the corresponding β-amino alcohol, 2-amino-2-(naphthalen-1-yl)ethan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. um.edu.my The reduction of N-protected amino acids can also be achieved using sodium borohydride (B1222165) after activation of the carboxylic acid, for example, as a mixed anhydride (B1165640). nih.gov

Table 4: Ester Group Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | LiOH, H₂O/THF or HCl (aq) | 2-Amino-2-(naphthalen-1-yl)acetic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | This compound is converted to the corresponding R' ester. |

| Reduction | LiAlH₄ | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol |

Naphthalene (B1677914) Ring Functionalization: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions

The reactivity of the naphthalene ring allows for the introduction of various functional groups, which can significantly alter the properties of the parent molecule.

Electrophilic Aromatic Substitution:

Metal-Catalyzed Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the direct C-H functionalization of naphthalene and its derivatives is an active area of research, specific examples involving this compound as a substrate are not extensively documented in the surveyed literature. General methodologies for the palladium-catalyzed cascade transformations of functionalized alkynes have been used to synthesize various fused heterocyclic systems containing naphthalene moieties, demonstrating the utility of such catalytic processes in building complex molecular architectures. acs.org Furthermore, copper-catalyzed azide-alkyne cycloaddition reactions have been employed to synthesize triazole-containing naphthalen-2-yl derivatives, showcasing the application of metal catalysis in the functionalization of naphthalene systems. mdpi.com However, direct metal-catalyzed coupling reactions on the naphthalene ring of the target compound remain an area for further investigation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

The use of environmentally benign solvents, such as water, or the complete avoidance of solvents are key tenets of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can offer significant advantages, including reduced solvent waste, easier product purification, and potentially faster reaction times. While specific protocols for the solvent-free synthesis of this compound have not been detailed in the available literature, related methodologies for other compounds offer a proof of concept. For example, nano-ZnS has been utilized as an efficient and reusable catalyst for the solvent-free synthesis of xanthene derivatives. acs.org

Aqueous Media Syntheses:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of various glycine (B1666218) derivatives has been successfully demonstrated in aqueous media, often without the need for a catalyst. researchgate.net These approaches highlight the potential for developing aqueous synthetic routes for α-amino esters like this compound. However, specific research applying these aqueous methods to the synthesis of the target compound is not currently available.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption.

For the synthesis of related naphthalene-containing compounds, various catalytic systems have been explored. For instance, Sn(II)/nano silica (B1680970) has been reported as a green and reusable catalyst for the one-pot condensation reaction to form 14H-dibenzoxanthenes. sigmaaldrich.com In the context of α-amino acid synthesis, peptide-phosphonium salts have been developed as bio-inspired catalysts for asymmetric oxidative resolutions. acs.org While these examples demonstrate the progress in sustainable catalyst development, specific catalysts designed for the sustainable production of this compound are not described in the reviewed scientific literature.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netnih.gov High atom economy is a key goal of green chemistry.

The calculation of atom economy for a specific synthetic route to this compound would require a detailed, balanced chemical equation for its synthesis. A common method for the synthesis of α-amino acids and their esters is the Strecker synthesis. The atom economy of a Strecker synthesis followed by esterification would depend on the specific reagents and reaction conditions employed. For instance, a one-pot synthesis of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, a related compound, from glycine-methyl ester hydrochloride and 2-hydroxy-1-naphthaldehyde (B42665) proceeded with a reported yield of 85%. tenmak.gov.tr

Table of Reaction Efficiency Metrics (Hypothetical Strecker Synthesis)

Below is a hypothetical data table illustrating the kind of metrics that would be considered in evaluating the efficiency of a synthetic route to this compound. Note: This data is illustrative and not based on a published synthesis of the target compound.

| Metric | Formula | Hypothetical Value |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | ~75% |

| Reaction Yield | (Actual Yield / Theoretical Yield) x 100% | 85% |

| E-Factor | Total Waste (kg) / Product (kg) | 0.2-0.5 |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product Mass (kg) | 10-20 |

Reactivity Profiles and Mechanistic Studies of Methyl 2 Amino 2 Naphthalen 1 Yl Acetate

Acid-Base Chemistry and Protonation Equilibria

The acid-base chemistry of Methyl 2-amino-2-(naphthalen-1-yl)acetate is centered on the basicity of the primary amino group. Like other α-amino acid esters, this compound exists predominantly in its protonated form in acidic to neutral aqueous solutions. The protonation equilibrium involves the acceptance of a proton by the lone pair of electrons on the nitrogen atom.

The equilibrium can be represented as: H₂N-CH(R)-COOCH₃ + H⁺ ⇌ H₃N⁺-CH(R)-COOCH₃ (where R = naphthalen-1-yl)

Table 1: Representative Protonation Constants (log K) for α-Amino Acid Esters in Water-Ethanol Mixtures

| % Ethanol (v/v) | Glycine (B1666218) Methyl Ester | Valine Methyl Ester | Leucine Methyl Ester |

| 0 | 7.65 | 7.50 | 7.45 |

| 10 | 7.52 | 7.38 | 7.33 |

| 20 | 7.40 | 7.25 | 7.20 |

| 30 | 7.28 | 7.13 | 7.08 |

| 40 | 7.15 | 7.00 | 6.95 |

| 50 | 7.03 | 6.88 | 6.83 |

| Data derived from studies on protonation equilibria of α-amino acid esters. researchgate.net Note: This table illustrates general trends; specific values for this compound may differ. |

Reactivity with Electrophiles and Nucleophiles at Amine and Ester Centers

The dual functionality of this compound allows it to react with both electrophiles and nucleophiles at distinct sites.

Reactivity at the Amine Center (Nucleophilic): The primary amine is a potent nucleophile, readily reacting with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones, such as 1-naphthaldehyde, to form imines. nih.gov

Multicomponent Reactions: It can serve as the amine component in reactions like the Betti reaction, which involves the condensation of a phenol (B47542) (like 2-naphthol), an aldehyde, and an amine to form aminobenzylnaphthols. nih.gov

Reactivity at the Ester Center (Electrophilic): The carbonyl carbon of the methyl ester group is electrophilic and susceptible to attack by nucleophiles. The most common reaction is:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(naphthalen-1-yl)acetic acid, under either acidic or basic conditions. nih.gov Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. Studies on the base hydrolysis of related amino acid esters, sometimes catalyzed by metal complexes, have been performed to understand the mechanism and kinetics of this transformation. researchgate.netcu.edu.eg

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound under thermal and photochemical stress is critical for its storage and application.

Thermal Stability: Amino acid esters can undergo thermal degradation. While specific data for the title compound is limited, studies on related amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) show that degradation rates increase significantly with temperature. researchgate.net Degradation can involve complex reaction pathways, including cyclization or polymerization. For instance, AMP can degrade to form oxazolidinone derivatives. researchgate.net The naphthalene (B1677914) moiety is generally stable but can be degraded under specific, harsh conditions, such as by certain anaerobic microorganisms where the methyl group is the initial site of attack. nih.gov

Photochemical Stability: The naphthalene ring is a chromophore that absorbs ultraviolet light, making the compound potentially susceptible to photochemical reactions. Photoredox catalysis has been used in synthetic reactions involving related structures, indicating that the molecule can engage in electron transfer processes upon irradiation in the presence of a photosensitizer. acs.org This suggests that prolonged exposure to light, especially UV, could lead to degradation through pathways such as oxidation or cyclization, although specific degradation products have not been documented in the reviewed literature.

Reaction Kinetics and Transition State Analysis of Key Transformations

Kinetic studies provide quantitative data on reaction rates and help elucidate mechanisms. A key transformation for which kinetic data is available for analogous compounds is the base hydrolysis of the ester group.

Research on the palladium(II)-catalyzed base hydrolysis of α-amino acid esters has shown that the reaction rate is significantly influenced by the structure of the amino acid ester and the reaction conditions. researchgate.net The hydrolysis is proposed to proceed through the formation of a mixed ligand complex, [Pd(L)E] (where L is a primary ligand and E is the amino acid ester), followed by a rate-determining nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. cu.edu.eg

The rate law for such a reaction is often found to be: Rate = k[Complex][OH⁻]

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the reaction at different temperatures. These parameters provide insight into the transition state of the rate-limiting step. For example, a large negative ΔS‡ is often indicative of an associative mechanism, where the nucleophile (OH⁻) and the complex come together to form a more ordered transition state. researchgate.netcu.edu.eg

Table 2: Illustrative Kinetic and Activation Parameters for Base Hydrolysis of Coordinated Glycine Methyl Ester

| Parameter | Value |

| k (s⁻¹) at 25°C | Varies with conditions |

| ΔH‡ (kJ/mol) | ~40-60 |

| ΔS‡ (J/mol·K) | ~(-80) - (-120) |

| Data are representative values from studies on Pd(II)-catalyzed hydrolysis of glycine methyl ester and serve to illustrate the type of data obtained from kinetic analysis. researchgate.netcu.edu.eg |

Computational Chemistry in Elucidating Reaction Mechanisms, including Density Functional Theory (DFT) calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, transition states, and stability of molecules like this compound. acs.org

DFT calculations can be used to:

Model Reactant, Intermediate, and Product Geometries: Optimize the three-dimensional structures of all species involved in a reaction pathway.

Calculate Reaction Energetics: Determine the relative energies of reactants, transition states, and products to map out the potential energy surface of a reaction. This helps in identifying the most plausible mechanism.

Analyze Transition States: Locate the transition state structure for a given reaction step and calculate its energy barrier (activation energy). For example, DFT has been used to model the transition state for the base hydrolysis of amino acid esters, supporting a mechanism involving direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. cu.edu.eg

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts or vibrational frequencies to aid in the characterization of reaction intermediates.

Investigate Stereoselectivity: In asymmetric reactions, DFT can be used to calculate the energies of diastereomeric transition states, providing a rationale for the observed enantioselectivity. acs.org

For instance, in studies of base-catalyzed hydrolysis, DFT calculations have helped to visualize the interaction of the hydroxide nucleophile with the ester and to confirm the structure of the tetrahedral intermediate. cu.edu.eg Similarly, in studies of chiral molecules, DFT has been employed to calculate rotational energy barriers and half-lives, providing crucial information on conformational stability. acs.org

Applications in Asymmetric Catalysis and Ligand Design

Methyl 2-amino-2-(naphthalen-1-yl)acetate as a Chiral Building Block in Organic Synthesis

This compound is a valuable chiral precursor in organic synthesis. Its utility stems from the presence of multiple functional groups—an amine, an ester, and a bulky, rigid naphthyl substituent—all centered around a stereogenic carbon. This combination allows for its incorporation into more complex molecular architectures.

The synthesis of this building block can be achieved through established chemical transformations. For instance, a common route involves the esterification of the corresponding carboxylic acid, 2-(naphthalen-1-yl)acetic acid, using methanol (B129727) in the presence of an acid catalyst like sulfuric acid, followed by subsequent steps to introduce the amino group at the alpha position. nih.gov The resulting α-amino acid ester is a versatile intermediate. The amine and ester functionalities can be selectively modified to create a wide array of derivatives, making it a key starting material for the synthesis of specialized ligands and organocatalysts. Its rigid naphthyl group is particularly important for creating a well-defined chiral pocket in a catalyst, which is essential for effective stereochemical control in asymmetric reactions.

Design and Synthesis of Ligands Derived from this compound for Metal-Catalyzed Asymmetric Reactions

The transformation of chiral amino acids into ligands for metal-catalyzed reactions is a well-established strategy in asymmetric synthesis. mdpi.com this compound is an ideal candidate for this purpose, serving as a scaffold to be elaborated into various classes of ligands. The primary amine can be converted into amides, phosphinamides, or Schiff bases, while the ester can be reduced to an alcohol or converted to an amide, providing multiple points for modification. These versatile chiral ligands, when complexed with transition metals like palladium, copper, or rhodium, can catalyze a broad spectrum of reactions with high yields and enantioselectivity. mdpi.com

| Ligand Type | Potential Synthetic Modification of this compound |

| Schiff Bases | Condensation of the primary amine with a chiral or achiral aldehyde/ketone. |

| Phosphine (B1218219) Ligands | Acylation of the amine with a chlorophosphine, followed by reduction. |

| Dipeptide-like Ligands | Coupling of the amine with another amino acid (e.g., proline). rsc.org |

| Amino Alcohol Ligands | Reduction of the methyl ester to the corresponding primary alcohol. |

Asymmetric hydrogenation is a pivotal industrial process for producing enantiopure compounds. The effectiveness of this reaction relies heavily on the design of the chiral ligand coordinated to the metal center (typically rhodium, ruthenium, or iridium). While specific data on ligands derived directly from this compound for this purpose is specialized, the structural motif is highly relevant. For example, palladium-catalyzed hydrogenation has been used in the synthesis of axially chiral biphenols, where stereoselectivity is paramount. acs.org Ligands derived from amino acids are frequently employed, and the bulky naphthyl group of a ligand based on this compound could provide the necessary steric hindrance to effectively differentiate between the prochiral faces of a substrate.

Asymmetric alkylation and aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions. ucc.ie The development of catalytic asymmetric versions of these reactions is a significant area of research. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates derived from 2-acylimidazoles serves as a powerful method for generating highly enantioenriched products. nih.gov In such reactions, the choice of ligand is critical for achieving high enantioselectivity.

For instance, in the DAAA of 2-acylimidazoles, different N-substituents on the imidazole (B134444) ring and variations in the chiral ligand significantly impact both yield and enantiomeric excess (ee). nih.gov A ligand derived from this compound could be employed in similar transformations. The large steric profile of the 1-naphthyl group would be expected to create a highly organized transition state, potentially leading to high levels of stereocontrol.

Similarly, dipeptide-like organocatalysts derived from proline and other amino acids have been successfully used in direct asymmetric aldol reactions, affording products in good yields and moderate enantioselectivities. rsc.org

| Reaction | Catalyst/Ligand System | Substrates | Yield (%) | ee (%) | Ref |

| Asymmetric Aldol | L-proline (30 mol%) | 4-nitrobenzaldehyde and acetone | 76 | 67 | rsc.org |

| Asymmetric Aldol | Dipeptide-like catalyst 14f (5 mol%) | 4-nitrobenzaldehyde and acetone | 80 | 80 | rsc.org |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Ligand L1 | N-phenyl-2-acylimidazole enol carbonate | 90 | 95 | nih.gov |

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high enantioselectivity is crucial for the synthesis of complex molecules. Ligands derived from amino acids and peptides have demonstrated remarkable efficacy in metal-catalyzed reactions that form these bonds. mdpi.com Examples include copper-catalyzed asymmetric conjugate additions and palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. mdpi.com

A novel photochemical method for the [3+2] cycloaddition of alkynes and isocyanides, promoted by phosphine and a photoredox catalyst, results in the regioselective formation of 2,4-disubstituted pyrroles—a C-N bond-forming reaction. acs.org This reaction tolerates a wide range of functional groups, including free amino groups. acs.org A chiral phosphine ligand derived from this compound could potentially render this cycloaddition asymmetric, providing a route to chiral pyrroles. The success of such a strategy would depend on the ability of the chiral ligand to control the stereochemistry of the addition.

Organocatalysis Utilizing Derivatives of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.net Amino acids and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. researchgate.netmdpi.com

Derivatives of this compound are prime candidates for development as organocatalysts. For example, reduction of the methyl ester would yield the corresponding amino alcohol, while decarboxylation could provide a chiral primary amine. These derivatives, containing both a Lewis basic amine site and a sterically demanding chiral backbone, could be effective in a range of transformations, including:

Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes. rsc.org

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated systems.

Mannich Reactions: Facilitating the aminoalkylation of a carbon acid. mdpi.com

The bulky 1-naphthyl group would play a critical role in facial shielding of the reactive intermediate (e.g., an enamine), directing the approach of the electrophile to afford the product with high enantioselectivity.

Structure-Activity Relationships in Ligand Design for Enhanced Enantioselectivity

The rational design of chiral ligands and catalysts is guided by understanding structure-activity relationships (SAR). mdpi.commdpi.com For ligands derived from this compound, systematic modification of its structure would allow for the fine-tuning of its catalytic performance to maximize enantioselectivity. The key to this process is identifying the structural features that are most influential in the stereochemistry-determining step of the reaction. mdpi.com

Key structural elements of a ligand derived from this compound that could be modified include:

The Naphthyl Group: Substitution on the aromatic rings could alter the electronic properties (e.g., adding electron-donating or -withdrawing groups) or steric hindrance, which can directly impact catalyst activity and selectivity.

The Amine Functionality: Conversion of the primary amine into secondary or tertiary amines, amides, or phosphines changes the coordinating ability and steric environment around the metal center.

The Ester Group: Modification or replacement of the methyl ester with bulkier esters (e.g., tert-butyl) or other functional groups can influence the secondary interactions within the catalyst-substrate complex.

By systematically varying these components and evaluating the resulting changes in enantiomeric excess, a clear SAR can be established, leading to the development of highly effective, tailor-made catalysts for specific asymmetric transformations. mdpi.comnih.gov

| Structural Modification | Anticipated Effect on Enantioselectivity | Rationale |

| Increase steric bulk on the naphthyl group (e.g., adding substituents at the 2 or 8 positions) | Potential increase in ee | Enhances the rigidity and facial shielding of the chiral pocket, leading to better discrimination between prochiral faces of the substrate. |

| Introduce electron-withdrawing groups on the naphthyl ring | Varies, depends on the reaction mechanism | Alters the electronic properties of the ligand, which can affect the reactivity of the metal center and the stability of the transition state. |

| Convert primary amine to a phosphine group | Potential increase in ee for cross-coupling reactions | Phosphine ligands are excellent for many Pd-catalyzed reactions; the chiral backbone would induce asymmetry. |

| Reduce methyl ester to a hydroxymethyl group | Potential increase in ee for reactions like zinc additions | The resulting amino alcohol can act as a bidentate ligand, forming a rigid chelate with the metal, which often leads to high stereocontrol. scilit.com |

Biological Interactions and Mechanistic Insights of Methyl 2 Amino 2 Naphthalen 1 Yl Acetate Non Clinical Focus

Molecular Recognition and Binding Studies with Biological Macromolecules

The interaction of methyl 2-amino-2-(naphthalen-1-yl)acetate and its derivatives with biological macromolecules is a subject of scientific inquiry. These studies are fundamental to understanding the potential roles of these compounds in biological systems.

Molecular recognition is a key concept, where the specific binding between molecules is governed by non-covalent interactions. In the context of this compound derivatives, the naphthalene (B1677914) moiety, a bicyclic aromatic system, can participate in π-π stacking interactions with aromatic residues of proteins or DNA bases. nih.govresearchgate.net The amino and ester groups provide sites for hydrogen bonding and electrostatic interactions, which are crucial for the specificity and stability of ligand-macromolecule complexes. mdpi.com

Studies on related naphthalene-containing compounds have demonstrated their ability to interact with various biological targets. For instance, derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been investigated for their binding to tubulin. researchgate.net Similarly, Schiff base derivatives of naphthaldehyde show interactions involving hydrogen bonding and π-π stacking. nih.govresearchgate.net These examples highlight the types of interactions that the naphthalene scaffold can facilitate.

The enantioselectivity of binding is another important aspect, where biological systems often show a preference for one enantiomer over the other. Chiral recognition studies using glucose-based receptors have demonstrated the ability to distinguish between enantiomers of amino acid esters, a class of compounds to which this compound belongs. mdpi.com This suggests that the stereochemistry of the chiral center in this compound is likely to be a critical determinant of its interaction with chiral macromolecules like enzymes and receptors.

While specific in vitro enzyme inhibition or activation data for this compound is not extensively detailed in the provided search results, the chemical structure suggests potential interactions with various enzymes. Aminophosphonates, which are structural analogs of amino acids, are known to act as peptide enzyme inhibitors by mimicking transition states. mdpi.com The amino acid ester structure of this compound could potentially interact with proteases, hydrolases, or transferases.

Research on related compounds provides insights into possible enzymatic interactions. For example, derivatives of 3-methylcytidine-5′-α,β-methylenediphosphates have been identified as potent inhibitors of CD73, an enzyme involved in adenosinergic signaling. nih.gov This highlights how modifications to a core structure can lead to specific enzyme inhibition. Furthermore, studies on acetylcholinesterase inhibitors have shown that naphthalene-containing structures can bind to the active site of this enzyme. physchemres.org

The following table summarizes the inhibitory activities of related naphthalene-containing compounds against various enzymes, illustrating the potential for this class of molecules to engage in specific enzyme inhibition.

| Compound Class | Target Enzyme | Observed Effect |

| 3-Methylcytidine-5′-α,β-methylenediphosphate derivatives | CD73 | Potent Inhibition nih.gov |

| Tacrine derivatives (related to naphthalene structure) | Acetylcholinesterase | Inhibition physchemres.org |

Information specifically profiling the binding of this compound to a range of receptors is limited in the available literature. However, the structural motifs present in the molecule suggest the potential for interaction with various receptor types. The naphthalene group provides a hydrophobic component that can interact with lipophilic pockets in receptors, while the amino and ester groups can form hydrogen bonds and electrostatic interactions with receptor binding sites. nih.gov

Studies on structurally related compounds offer valuable insights. For example, derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-amino have been investigated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. nih.gov These studies revealed that modifications to the amino group and the aromatic system significantly impact binding affinity and selectivity. nih.gov The D2 and D3 receptors belong to the G protein-coupled receptor (GPCR) family and are characterized by their ability to inhibit adenylate cyclase activity. nih.gov

The homology between D2 and D3 receptors is high, particularly in the agonist binding domains, making the design of selective ligands challenging. nih.gov The crystal structure of the D3 receptor has provided a basis for understanding the molecular determinants of ligand binding and selectivity. nih.gov Such studies underscore the importance of specific structural features for high-affinity and selective receptor interaction.

Cellular Permeability and Intracellular Distribution Studies

The ability of a compound to cross cell membranes and distribute within the cell is fundamental to its biological activity. For this compound, its physicochemical properties, such as lipophilicity and the presence of ionizable groups, will govern its cellular permeability. The naphthalene moiety contributes to the lipophilicity of the molecule, which can facilitate its passage through the lipid bilayer of cell membranes.

Studies on related compounds provide a framework for understanding these processes. For instance, the cellular uptake of nucleoside analogues is mediated by equilibrative nucleoside transporters (ENTs). polyu.edu.hk Research on inhibitors of these transporters, such as derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, demonstrates that specific chemical features are essential for interaction with these membrane proteins. polyu.edu.hk

Once inside the cell, the distribution of a compound is influenced by its affinity for various organelles and macromolecules. The intracellular localization of ENT3 to organelles like endosomes and lysosomes highlights that transport proteins can direct compounds to specific subcellular compartments. polyu.edu.hk The physicochemical properties of this compound, including its potential to be protonated at physiological pH, would also influence its sequestration within acidic compartments like lysosomes.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For this compound, SAR studies would involve systematically modifying different parts of the molecule—the naphthalene ring, the amino group, and the methyl ester—and evaluating the impact on its interaction with biological targets.

Research on related naphthalene-containing compounds provides excellent examples of SAR. In a series of 1-amino-2-aroylnaphthalenes, modifications to the aroyl group led to significant differences in their cytotoxic effects against cancer cells. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters, replacing the naphthalene moiety with a benzene (B151609) ring abolished inhibitory effects, but further substitutions on the benzene ring could restore activity, demonstrating the nuanced role of the aromatic system. polyu.edu.hk

The table below illustrates SAR findings from studies on related compounds, highlighting the impact of specific structural modifications on biological activity.

| Compound Series | Structural Modification | Impact on Activity | Reference |

| 1-Amino-2-aroylnaphthalenes | Variation of the aroyl group | Significant changes in cytotoxicity | nih.gov |

| Equilibrative Nucleoside Transporter Inhibitors | Replacement of naphthalene with substituted benzene | Activity is sensitive to the nature and position of the substituent | polyu.edu.hk |

| 3-Methylcytidine-5′-α,β-methylenediphosphate derivatives | Substitution on the N4-benzyloxy group | 20-fold change in Ki value for CD73 inhibition | nih.gov |

These examples underscore the principle that even minor changes to the chemical structure can have profound effects on molecular interactions and biological outcomes.

Computational Modeling of Ligand-Target Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its potential biological targets. These methods provide insights into the binding mode, affinity, and the key intermolecular forces driving the interaction.

Molecular docking studies on derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been used to investigate their binding to tubulin, complementing experimental findings. researchgate.net Similarly, docking has been employed to study the interaction of naphthalene derivatives with acetylcholinesterase, identifying key amino acid residues in the active site that are crucial for binding. physchemres.org These studies often reveal the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov

Molecular dynamics simulations can further refine the understanding of ligand-target complexes by exploring their conformational dynamics over time. For instance, simulations of CD73 inhibitors have helped to identify stabilizing interactions and predict conformational diversity within the binding site. nih.gov

The following table summarizes the application of computational modeling in studying the interactions of related compounds.

| Compound Class | Biological Target | Computational Method | Key Findings | Reference |

| 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | Tubulin | Molecular Docking | Investigation of probable binding mode and key active site interactions | researchgate.net |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase | Molecular Docking | Identification of active amino acids in the complex | physchemres.org |

| CD73 Inhibitors | CD73 | Molecular Dynamics | Identification of stabilizing interactions and conformational diversity | nih.gov |

Prodrug Design Strategies Based on this compound Structure

Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug. A prodrug is an inactive or less active compound that is converted into the active drug in the body. The structure of this compound, with its amino and ester functionalities, offers several possibilities for prodrug design.

The amino group can be modified to form amides or carbamates, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be derivatized. These modifications can alter properties such as solubility, stability, and membrane permeability. For example, converting a carboxylic acid to an ester can increase its lipophilicity and ability to cross cell membranes. The ester is then hydrolyzed by cellular esterases to release the active carboxylic acid.

Amino acids are often used as promoieties in prodrug design due to their biocompatibility and the ability to utilize amino acid transporters for targeted delivery. ijper.org The amino acid structure inherent in this compound could itself be considered a starting point for further prodrug modifications.

Research on prodrugs of 6-methoxy-2-naphthylacetic acid (6-MNA) has explored the use of piperazinylalkylester derivatives to enhance percutaneous drug delivery. nih.gov This approach involves esterification of the carboxylic acid with an amino alcohol, which can improve water solubility and facilitate formulation. These examples demonstrate the versatility of the naphthalene scaffold in prodrug design.

Advanced Analytical and Bioanalytical Methodologies for Methyl 2 Amino 2 Naphthalen 1 Yl Acetate

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the separation, purification, and analysis of Methyl 2-amino-2-(naphthalen-1-yl)acetate. The selection of a specific chromatographic technique is dictated by the analytical goal, whether it be routine purity assessment, preparative separation of enantiomers, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the chemical and enantiomeric purity of this compound due to its high resolution, sensitivity, and reproducibility.

For routine chemical purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. The naphthalene (B1677914) ring provides a strong chromophore, making UV detection highly effective. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes.

Determining enantiomeric excess (e.e.) requires a chiral environment. This is most commonly achieved by direct methods using a chiral stationary phase (CSP). researchgate.net Alternatively, an indirect method can be used, which involves derivatizing the amino ester with a chiral reagent to form diastereomers that can be separated on a standard achiral column. For instance, derivatization with N-fluorenylmethoxycarbonyl (FMOC) protecting group can be used for the enantiomer separation of α-amino acid esters on amylose-derived CSPs. researchgate.net A study on N-FMOC derivatives of α-amino acid methyl esters showed that amylose-based CSPs could effectively determine both chemical and enantiomeric purity simultaneously. researchgate.net

Table 1: Illustrative HPLC Conditions for Purity and Enantiomeric Excess Analysis

| Parameter | Chemical Purity (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | ZORBAX Eclipse Plus C18 (or equivalent) | Chiralpak IA (Amylose-based) or Chiralcel OD (Cellulose-based) yakhak.orgnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Gradient elution) vanderbilt.edu | Hexane (B92381)/2-Propanol (Isocratic) yakhak.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min yakhak.org |

| Detection | UV at 280 nm (naphthalene absorbance) | UV at 280 nm or 310 nm (if derivatized) yakhak.org |

| Temperature | Room Temperature | Room Temperature yakhak.org |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC): Due to the low volatility and thermal instability of amino acid esters, direct analysis by GC is challenging. nih.gov Therefore, derivatization is a mandatory step to convert the polar -NH2 group into a less polar, more volatile, and thermally stable moiety. bohrium.commdpi.com A common two-step procedure involves:

Esterification: While the target compound is already a methyl ester, this step is crucial for free amino acids.

Acylation: The primary amine is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govmdpi.com

The resulting N-perfluoroacyl amino acid ester is sufficiently volatile for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. mdpi.comnih.gov This method is highly sensitive and provides detailed structural information from the mass fragmentation patterns. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, screening for optimal solvent conditions for column chromatography, and for preliminary purity checks. niscpr.res.inrsc.orgresearchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). niscpr.res.insciencemadness.org The spots can be visualized under a UV lamp (at 254 nm) due to the UV-absorbing naphthalene ring. Specific staining reagents can also be used to detect the amine functionality. researchgate.net

Chiral Chromatography for Enantiomer Separation

The separation of the enantiomers of this compound is critical for stereoselective synthesis and biological evaluation. Chiral HPLC is the most powerful technique for this purpose. mdpi.com The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose, such as various phenylcarbamates. yakhak.orgmdpi.com Columns like Chiralpak® AD, AS, and IA and Chiralcel® OD and OJ have demonstrated broad applicability for separating the enantiomers of α-aryl compounds and amino acid esters. yakhak.orgnih.gov For α-amino acid esters, amylose-based CSPs have often shown superior performance. yakhak.org

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for resolving compounds with primary amine groups, such as α-amino acid esters. nih.govscilit.com The chiral recognition mechanism is based on the formation of inclusion complexes with the protonated amine.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin (B549263) are versatile and can separate enantiomers of polar and ionic compounds, including underivatized amino acids and their esters. u-szeged.hu They can operate in multiple mobile phase modes, including reversed-phase and polar-ionic modes. u-szeged.hu

The development of a successful chiral separation method often involves screening different CSPs and optimizing the mobile phase composition, including the type and concentration of the organic modifier and any additives. mdpi.com

Electrophoretic Techniques for Compound Characterization

Capillary electrophoresis (CE) offers an alternative to HPLC with the advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption. For chiral separations of compounds like this compound, Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC) is a particularly suitable technique. nih.govspringernature.com

In CD-MEKC, a chiral selector, typically a modified cyclodextrin (B1172386) (e.g., hydroxypropyl-γ-cyclodextrin), is added to the running buffer which also contains a surfactant (like sodium dodecyl sulfate) to form micelles. nih.govspringernature.com The separation mechanism is based on the differential partitioning of the enantiomers between the aqueous buffer, the micelles, and the hydrophobic cavity of the cyclodextrin. ethernet.edu.et This technique has been successfully used for the enantioseparation of a wide range of chiral compounds, including those with aromatic moieties. nih.govacs.org

Spectrophotometric and Fluorometric Quantification Methods

The inherent photophysical properties of the naphthalene moiety in this compound make it highly amenable to quantification by UV-Vis spectrophotometry and fluorometry.

Spectrophotometric Quantification: The naphthalene ring exhibits strong π-π* transitions, resulting in characteristic UV absorbance. researchgate.net Naphthalene derivatives typically show strong absorption maxima in the UV region, often around 280 nm, which can be used for direct quantification using a spectrophotometer or an HPLC system with a UV detector. researchgate.net

Fluorometric Quantification: Naphthalene and its derivatives are well-known for their fluorescent properties, characterized by high quantum yields and photostability. mdpi.comnih.gov This intrinsic fluorescence allows for highly sensitive detection. The compound can be excited at its absorption maximum, and the resulting emission can be measured. This method is often several orders of magnitude more sensitive than UV absorbance.

For even greater sensitivity, especially at trace levels, derivatization of the primary amine with a fluorogenic reagent is a common strategy. diva-portal.orgresearchgate.net A widely used reagent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. diva-portal.orgresearchgate.netniscpr.res.in This pre-column derivatization can be automated in modern HPLC systems and allows for detection at the picomole level. vanderbilt.eduniscpr.res.in The derivatized amino acids are typically excited around 340 nm with emission measured at 450 nm. nih.gov

Table 2: Spectroscopic Properties and Derivatization for Quantification

| Method | Principle | Typical Wavelengths | Key Advantages |

|---|---|---|---|

| UV-Vis Spectrophotometry | Intrinsic absorbance of the naphthalene ring researchgate.net | ~280 nm | Simple, direct, non-destructive |

| Fluorometry (Intrinsic) | Intrinsic fluorescence of the naphthalene ring nih.gov | Ex: ~280 nm / Em: ~320-350 nm | High sensitivity, high selectivity |

| Fluorometry (OPA Derivatization) | Derivatization of primary amine to form a fluorescent isoindole nih.gov | Ex: ~340 nm / Em: ~450 nm nih.gov | Very high sensitivity, suitable for trace analysis |

Development of Robust Analytical Methods for Detection in Complex Biological Matrices (e.g., cell lysates, in vitro assay mixtures)

Detecting and quantifying this compound in complex biological matrices like cell lysates or in vitro assay mixtures presents significant challenges due to the presence of numerous interfering substances (proteins, lipids, salts, etc.). tecan.combiocompare.com Developing a robust bioanalytical method requires meticulous sample preparation followed by a highly selective and sensitive analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tecan.com

Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from matrix components that can interfere with analysis. organomation.com Common techniques include:

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate the majority of proteins. This is a simple but often less clean method.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.

Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for sample cleanup and concentration. nih.gov A sorbent material (e.g., reversed-phase C18, ion-exchange) is chosen to retain the analyte while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

Analytical Detection: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. After chromatographic separation (often using a rapid HPLC or UHPLC method), the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. Using the selected reaction monitoring (SRM) mode, a specific precursor ion (corresponding to the protonated molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering provides extremely high selectivity, minimizing the impact of any remaining matrix components. biocompare.comnih.gov Method development for complex matrices requires careful optimization of both the sample preparation and the LC-MS/MS conditions to ensure accuracy, precision, and robustness. altabioscience.comnih.gov

Future Directions and Emerging Research Avenues for Methyl 2 Amino 2 Naphthalen 1 Yl Acetate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of α-amino esters, such as Methyl 2-amino-2-(naphthalen-1-yl)acetate, is a key area of ongoing research. Traditional methods often involve multiple steps and the use of hazardous reagents. Future research will likely focus on novel synthetic pathways that are more sustainable and atom-economical.

One promising approach is the use of organocatalysis, which avoids the use of toxic heavy metals. Recent studies have demonstrated the single-flask enantioselective synthesis of α-amino acid esters using organocatalysts, which could be adapted for the synthesis of the target compound. acs.org Furthermore, biocatalytic methods, such as the use of engineered enzymes for nitrene C-H insertion, offer a highly selective and sustainable route to α-amino esters. nih.govnih.gov The development of enzymes tailored for the specific amination of naphthalene-containing carboxylic acid esters could provide a direct and efficient pathway to this compound. nih.gov

The principles of green chemistry will continue to guide the development of new synthetic routes. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. The application of these principles will be crucial for the large-scale and environmentally responsible production of this compound.

Development of Advanced Chiral Catalysts and Ligands

The asymmetric synthesis of chiral α-amino acids and their derivatives is of great importance in the pharmaceutical industry. For this compound, which possesses a chiral center, the development of advanced chiral catalysts and ligands is a critical research avenue.

Future efforts will likely focus on the design and synthesis of novel chiral phase-transfer catalysts, which have shown high efficiency in the asymmetric alkylation of glycine (B1666218) derivatives. organic-chemistry.org Catalysts derived from cinchona alkaloids, for example, have demonstrated excellent enantioselectivity in the synthesis of α-amino acid derivatives. organic-chemistry.org The development of catalysts with rigid ring structures could enhance stereoselectivity in the synthesis of the target molecule.

Chiral aldehyde catalysis is another promising area, offering good catalytic activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.orgresearchgate.net The design of novel chiral BINOL-derived aldehydes could lead to highly efficient and enantioselective syntheses of this compound. frontiersin.orgresearchgate.net The combination of chiral aldehyde catalysis with transition metals may also open up new possibilities for achieving high yields and enantioselectivity. researchgate.net

| Catalyst Type | Example | Potential Application for this compound |

| Chiral Phase-Transfer Catalysts | Cinchona alkaloid derivatives | Asymmetric alkylation to introduce the naphthalene (B1677914) moiety with high enantioselectivity. organic-chemistry.org |

| Organocatalysts | Chiral amines, thioureas | Enantioselective Strecker reactions or amination of α-keto esters. |

| Chiral Aldehyde Catalysts | BINOL-derived aldehydes | Direct asymmetric α-functionalization of a glycine ester equivalent. frontiersin.orgresearchgate.net |

| Transition Metal Catalysts | Rhodium, Iridium, Palladium complexes with chiral ligands | Asymmetric hydrogenation of a suitable precursor imine or enamine. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. For the synthesis of this compound, these technologies represent a significant area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.net The continuous nature of flow synthesis also facilitates scalability and can enable the use of reaction conditions that are not feasible in traditional batch processes. thieme-connect.de The application of flow chemistry to the synthesis of β-amino acid esters has been demonstrated, and similar principles could be applied to the synthesis of α-amino esters like the target compound. mdpi.com

Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions and catalysts. chimia.chnih.gov The automated synthesis of α-amino aldehydes has been successfully demonstrated, showcasing the potential for automating the synthesis of key intermediates for this compound. nih.gov

| Technology | Advantages for Synthesis of this compound |

| Flow Chemistry | Precise control over reaction conditions, improved safety for hazardous reactions, ease of scalability, potential for multi-step continuous synthesis. researchgate.netthieme-connect.de |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions, rapid library synthesis of derivatives, improved reproducibility. chimia.chnih.gov |

Deeper Understanding of Molecular Mechanisms in Biological Systems

While the primary focus of research on this compound has been on its synthesis, a deeper understanding of its potential interactions with biological systems is a crucial future direction. The naphthalene moiety is present in many biologically active compounds, suggesting that this amino acid ester could have interesting pharmacological properties.

Future research should involve screening for biological activity in various assays to identify potential therapeutic applications. For instance, related naphthalene-containing compounds have been investigated for their antimicrobial and other biological activities. nih.govtandfonline.comtandfonline.com The structural similarity to certain neurotransmitters or enzyme substrates could also warrant investigation into its effects on the central nervous system.

Understanding the molecular mechanism of action will be key to developing any potential therapeutic applications. This would involve identifying the specific protein targets and elucidating the molecular interactions through techniques such as molecular docking and biochemical assays. The DrugBank entry for a related compound, 2-aminoethyl naphthalen-1-ylacetate, indicates that it may interact with viral proteins, suggesting a potential avenue for investigation for the title compound as well. drugbank.com

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and predictive modeling are powerful tools that can accelerate the design and development of new molecules with desired properties. For this compound, these approaches can be used to predict its biological activity, optimize its structure for specific targets, and understand its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity. nih.govnih.gov This can help in identifying the key structural motifs responsible for a particular activity and in designing more potent analogs. nih.gov Molecular docking simulations can be used to predict the binding mode of the compound to a specific protein target, providing insights into the molecular basis of its activity. nih.govresearchgate.net

Molecular dynamics simulations can further be used to study the dynamic behavior of the compound-protein complex and to assess the stability of the interactions. nih.gov These computational approaches, in combination with experimental validation, will be instrumental in guiding the future development of this compound and its derivatives for various applications.

| Computational Technique | Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives and guide the design of more potent compounds. nih.govnih.gov |

| Molecular Docking | Identify potential protein targets and predict the binding mode and affinity of the compound. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound in a biological environment and assess the stability of its interactions with target proteins. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(naphthalen-1-yl)acetate, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with nitration or halogenation of naphthalene derivatives followed by coupling with glycine esters. For example, nitration of naphthalene-1-yl precursors can yield intermediates for subsequent reductive amination and esterification .

- Optimization : Use catalysts like palladium for cross-coupling reactions and chiral resolving agents (e.g., L-tartaric acid) to enhance enantiomeric purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm the naphthalene proton environment and ester/amino group positions. Aromatic protons appear as multiplets (δ 7.2–8.3 ppm), while the methyl ester resonates at δ 3.6–3.8 ppm .

- IR : Key peaks include C=O (1740–1720 cm⁻¹) and NH₂ (3350–3300 cm⁻¹) stretching .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 242.1 .

Q. How does the naphthalene moiety influence the compound’s reactivity in organic synthesis?

- Mechanistic Insight : The naphthalene ring enables π–π stacking with aromatic residues in proteins or catalysts, enhancing regioselectivity in reactions like Suzuki-Miyaura cross-coupling. Its electron-rich nature also facilitates electrophilic substitutions (e.g., bromination at the 4-position) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., pH, solvent polarity) or impurities in stereoisomeric mixtures.

- Solutions :

- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Perform chiral HPLC to isolate enantiomers and test individually, as biological activity often differs between (R)- and (S)-forms .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

- Methodology :

Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions. The amino group forms hydrogen bonds with CYP1A2’s Thr-124, while the naphthalene engages in hydrophobic contacts with Phe-125 .

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field). RMSD <2 Å indicates stable binding .

Q. What structural modifications enhance selectivity for specific molecular targets?

- Design Principles :

- Electron-Withdrawing Groups (e.g., Cl at naphthalene-4-position): Increase affinity for enzymes like COX-2 by stabilizing charge-transfer interactions .

- Methoxy Substituents : Improve solubility and blood-brain barrier penetration for CNS-targeted drugs .

- Comparative Analysis :

| Derivative | Modification | Target Affinity (IC₅₀) |

|---|---|---|

| Parent Compound | None | CYP1A2: 12.3 µM |

| 4-Chloro-substituted analog | Cl at naphthalene-4 | CYP1A2: 5.8 µM |

| 3-Methoxy-substituted analog | OCH₃ at phenyl-3 | COX-2: 0.45 µM |

Q. What are the challenges in resolving chiral centers during synthesis, and how are they addressed?

- Chiral Resolution :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Diastereomeric Salt Formation : React with (R)-mandelic acid to precipitate the desired (S)-enantiomer .

- Analytical Validation : Chiral HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) achieves baseline separation (α >1.5) .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (temperature, catalyst loading) rigorously. For enzyme assays, standardize substrate concentrations (e.g., 10 µM NADPH for CYP450 assays) .

- Safety Protocols : Despite low acute toxicity (GHS Category 5), use fume hoods due to potential respiratory irritation from fine powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.